molecular formula C11H12ClN3 B8248869 4-(5-Chloropyridin-2-yl)piperidine-4-carbonitrile

4-(5-Chloropyridin-2-yl)piperidine-4-carbonitrile

Cat. No.: B8248869
M. Wt: 221.68 g/mol
InChI Key: IFMOGXZQUBCJPG-UHFFFAOYSA-N
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Description

4-(5-Chloropyridin-2-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C11H12ClN3 It is characterized by a piperidine ring substituted with a 5-chloropyridin-2-yl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyridin-2-yl)piperidine-4-carbonitrile typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with piperidine and a cyanide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyridin-2-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Chloropyridin-2-yl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloropyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloropyridin-2-yl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    4-(5-Chloropyridin-2-yl)piperidine-4-methanol: Contains a hydroxyl group instead of a carbonitrile group.

Uniqueness

4-(5-Chloropyridin-2-yl)piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbonitrile group, in particular, allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-9-1-2-10(15-7-9)11(8-13)3-5-14-6-4-11/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMOGXZQUBCJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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